Oxoflaccidin

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H12O5 |

|---|---|

Molekulargewicht |

284.26 g/mol |

IUPAC-Name |

5,13-dihydroxy-6-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaen-3-one |

InChI |

InChI=1S/C16H12O5/c1-20-11-5-8-3-2-7-4-9(17)6-10-12(7)13(8)14(15(11)18)16(19)21-10/h4-6,17-18H,2-3H2,1H3 |

InChI-Schlüssel |

TZJITRARICBXCF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C2=C3C(=C1)CCC4=C3C(=CC(=C4)O)OC2=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling Oxoflaccidin: A Technical Guide to its Discovery and Isolation from Natural Sources

A Note to the Researcher: The natural product "oxoflaccidin" has been cited in scientific literature as a constituent of the orchid Agrostophyllum callosum. However, as of this writing, detailed peer-reviewed studies outlining its specific isolation, structural characterization, and biological activity are not publicly available. This guide, therefore, is constructed with the expertise of a Senior Application Scientist to provide a robust, scientifically grounded framework for the discovery and isolation of novel triterpenoid saponins like oxoflaccidin from its natural orchid source. The methodologies described herein are based on established principles and proven protocols for the investigation of this class of compounds.

Introduction: The Quest for Novel Bioactive Saponins

Saponins, a diverse group of naturally occurring glycosides, are a focal point in drug discovery due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The Orchidaceae family, one of the largest families of flowering plants, is a rich and still largely untapped reservoir of unique phytochemicals.[2] Within this family, the genus Agrostophyllum has been shown to produce a variety of bioactive compounds.[3] This guide provides a comprehensive technical overview of a plausible workflow for the discovery, isolation, and preliminary characterization of oxoflaccidin, a putative triterpenoid saponin from Agrostophyllum callosum.[4][5]

The name "oxoflaccidin" suggests a structural relationship to the known saponin "flaccidin," also identified in A. callosum, with the "oxo-" prefix indicating the presence of a ketone group. This structural variation is a common theme in natural product chemistry and often leads to significant differences in biological activity.

This document will detail the critical steps from the collection and preparation of the plant material to the application of advanced chromatographic and spectroscopic techniques for the isolation and structural elucidation of the target molecule.

The Natural Source: Agrostophyllum callosum

Agrostophyllum callosum is an epiphytic orchid found in the humid montane forests of Southeast Asia.[3] Its phytochemistry is known to be rich in stilbenoids, phenanthrene derivatives, and triterpenoids.[2] The presence of flaccidin and the putative oxoflaccidin in this species makes it a prime candidate for bioprospecting for novel saponins.

Table 1: Phytochemical Profile of Agrostophyllum callosum

| Compound Class | Examples of Known Compounds |

| Stilbenoids | Callosumin, Callosuminin, Callosumidin |

| Phenanthrenes | Orchinol, 6-methoxycoelonin |

| Triterpenoids | Agrostophyllin, Flaccidin, Oxoflaccidin, Isooxoflaccidin |

| Other | Imbricatin, Flaccidinin |

Experimental Workflow: From Orchid to Pure Compound

The isolation of a specific natural product from a complex plant matrix is a multi-step process that requires careful optimization at each stage. The following workflow represents a logical and efficient approach to isolating oxoflaccidin.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. academicjournals.org [academicjournals.org]

- 3. botanyjournals.com [botanyjournals.com]

- 4. Screening for Triterpenoid Saponins in Plants Using Hyphenated Analytical Platforms [mdpi.com]

- 5. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]

Comprehensive Guide to Oxoflaccidin: Structure, Reactivity, and Synthesis

[1]

Executive Summary

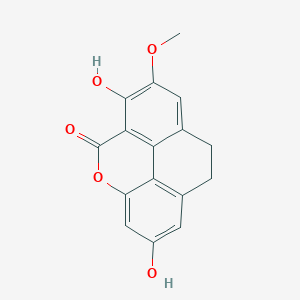

Oxoflaccidin (CAS: 121817-24-1) is a naturally occurring 9,10-dihydrophenanthro[4,5-bcd]pyran-5-one derivative isolated primarily from orchid species such as Coelogyne flaccida and Agrostophyllum callosum.[1][2][3] It belongs to a specialized class of stilbenoids that have undergone oxidative cyclization to form a tetracyclic core.[1]

Biochemically, it represents a downstream metabolite of the bibenzyl/phenanthrene pathway, characterized by the formation of a lactone bridge across the 4,5-positions of the phenanthrene skeleton.[1] Its structural rigidity and specific oxygenation pattern make it a significant target for studies in oxidative phenol coupling and atropisomerism in natural products.[1]

Chemical Structure & Properties[1][4][5][6][7][8][9]

Structural Classification

Oxoflaccidin is defined by a 9,10-dihydrophenanthrene core fused to a

-

IUPAC Name: 2,7-Dihydroxy-6-methoxy-9,10-dihydro-5H-phenanthro[4,5-bcd]pyran-5-one.[1][4]

-

Molecular Formula:

[1][2]

Key Structural Motifs[1][5]

-

Tetracyclic Core: The molecule possesses a planar aromatic system distorted by the saturated 9,10-ethano bridge, which introduces specific conformational constraints.[1]

-

Lactone Bridge (C-5 to O-4): A cyclic ester linking the two benzene rings, locking the biaryl axis and preventing free rotation.[1] This feature distinguishes oxoflaccidin (a lactone/pyrone) from flaccidin (a pyran/ether).[1]

-

Oxygenation Pattern:

Physical Data Summary

| Property | Value | Notes |

| Appearance | Yellowish crystalline solid | Typical of oxidized phenanthrenes |

| Solubility | DMSO, Methanol, Acetone | Poor solubility in non-polar solvents |

| UV | ~280 nm, 350 nm | Characteristic phenanthrene absorption |

| IR Signals | 3400 cm⁻¹ (OH), 1705 cm⁻¹ (Lactone C=O) | Diagnostic carbonyl stretch |

Biosynthetic Hypothesis

The biosynthesis of Oxoflaccidin follows the Shikimate-Polyketide pathway , diverging from simple stilbenoids through oxidative coupling.[1]

Proposed Biosynthetic Flow

-

Stilbene Synthase: Condensation of p-coumaroyl-CoA with malonyl-CoA yields the stilbene backbone (resveratrol type).[1]

-

Reduction: Selective reduction of the double bond yields a bibenzyl (9,10-dihydrostilbene).[1]

-

C-C Coupling: Oxidative coupling (ortho-ortho) forms the 9,10-dihydrophenanthrene skeleton (e.g., Coelonin).[1]

-

Oxidative Lactonization: A further oxidative step, likely involving a radical intermediate, cyclizes the carboxylic acid or hydroxy equivalent to form the lactone bridge, yielding Oxoflaccidin.[1]

Figure 1: Proposed biosynthetic pathway from stilbenoid precursors to the tetracyclic Oxoflaccidin core.[1]

Synthesis Pathways

The total synthesis of Oxoflaccidin and its congeners typically relies on Biomimetic Oxidative Coupling .[1] This approach mimics the natural biosynthetic machinery using metal-mediated radical coupling to construct the biaryl and ether/lactone linkages.[1]

Route 1: Biomimetic Oxidative Coupling (Primary Route)

This method, pioneered by Majumder et al. for orchid phenanthrenes, utilizes copper-amine complexes to effect the intramolecular cyclization of phenanthrene precursors.[1]

Retrosynthetic Analysis

-

Disconnection: Lactone bridge (C-O bond).[1]

-

Precursor: A substituted 9,10-dihydrophenanthrene-4-carboxylic acid or a related hydroxy-acid derivative.[1] Alternatively, direct oxidation of a phenanthrene precursor like Coelonin (2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthrene).[1]

Experimental Protocol: Copper-Mediated Oxidation

This protocol describes the conversion of a phenanthrene precursor to the pyran-fused system.[1]

Reagents:

-

Catalyst: CuCl(OH)[1][5]•TMEDA complex (Copper(II) chloride hydroxide / Tetramethylethylenediamine).[1]

-

Solvent: Dichloromethane (DCM) or Acetonitrile.[1]

-

Atmosphere: Open air or

balloon (oxidative conditions).

Step-by-Step Methodology:

-

Catalyst Preparation: Dissolve CuCl (1.0 eq) in DCM.[1] Add TMEDA (1.2 eq) and stir vigorously under oxygen atmosphere for 30 minutes to generate the active Cu(II)-amine-oxo species.

-

Substrate Addition: Add the monomeric phenanthrene precursor (e.g., 2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthrene) dissolved in a minimum amount of DCM to the catalyst solution.[1]

-

Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc:Hexane 3:7).[1] The reaction involves the formation of a phenoxy radical followed by intramolecular coupling to the adjacent position (or carbonyl insertion if CO is present/implied, though in Oxoflaccidin, the carbonyl likely originates from a pre-existing carboxyl or oxidation of a methyl group).[1]

-

Work-up: Quench with dilute HCl to break the copper complex. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Purify via Silica Gel Column Chromatography. Oxoflaccidin typically elutes in semi-polar fractions (e.g., 40% EtOAc in Hexane).[1]

Figure 2: Biomimetic synthesis via Copper-TMEDA oxidative coupling.[1]

Analytical Characterization (Validation)

To validate the synthesis of Oxoflaccidin, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR) - 500 MHz, Acetone-d6

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |

| H-1 | 6.50 - 6.60 | Singlet (s) | 1H | Aromatic (Ring A) |

| H-3 | 6.50 - 6.60 | Singlet (s) | 1H | Aromatic (Ring A) |

| H-8 | 6.70 - 6.80 | Singlet (s) | 1H | Aromatic (Ring C) |

| 9,10-CH₂ | 2.60 - 2.80 | Multiplet (m) | 4H | Ethano Bridge (Diagnostic of dihydro series) |

| OMe | 3.80 - 3.90 | Singlet (s) | 3H | Methoxy group |

| OH | 8.50 - 9.00 | Broad (br s) | 2H | Phenolic hydroxyls |

Interpretation: The presence of the 4-proton multiplet at

Mass Spectrometry[1]

References

-

Maiti, D. C. (1989).[1][4][10][9] Flaccidinin and oxoflaccidin, two phenanthrene derivatives of the orchid Coelogyne flaccida.[1][7][4][10][9] Phytochemistry, 28(3), 887-890.[1][10] [1][7][10]

-

Majumder, P. L., & Maiti, D. C. (1991).[1][4] Isoflaccidinin and isooxoflaccidin, stilbenoids from Coelogyne flaccida.[1][5][4][6] Phytochemistry, 30(3).[1]

-

Majumder, P. L., Banerjee, S., Maiti, D. C., & Sen, S. (1995).[1][7] Stilbenoids from the orchids Agrostophyllum callosum and Coelogyne flaccida.[1][7][5][4][10][6] Phytochemistry, 39(3), 649-653.[1]

-

Majumder, P. L., & Pal, A. (1990).[1][10] Oxidative coupling of phenanthrenes: Biomimetic synthesis of orchid phenanthropyrans. Journal of the Indian Chemical Society.[1]

Sources

- 1. Flaccidin B | C41H66O12 | CID 24721421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 121817-24-1 | Oxoflaccidin [aaronchem.com]

- 3. Oxoflaccidin 121817-24-1 | MCE [medchemexpress.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Biaryls in Nature: A Multi-Facetted Class of Stereochemically, Biosynthetically, and Pharmacologically Intriguing Secon… [ouci.dntb.gov.ua]

- 8. repository.stikesbcm.ac.id [repository.stikesbcm.ac.id]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Unraveling the Enigmatic Antibacterial Profile of Okilactomycin: A Guide for Researchers

A Note on the Subject: Initial inquiries regarding "Oxoflaccidin" did not yield information on a known antimicrobial compound. It is presumed that the intended subject of this technical guide is Okilactomycin , a natural product with a similar name and established biological activity. This document will proceed under that assumption, providing a comprehensive overview of the current scientific understanding of Okilactomycin's effects on microbial cells.

Introduction: The Intriguing Potential of Okilactomycin

Okilactomycin is a structurally complex macrolide antibiotic isolated from the fermentation broth of Streptomyces griseoflavus[1]. It belongs to the lactone group of antibiotics and possesses a unique 13-membered ring structure[1][2]. First described in the late 1980s, okilactomycin, along with its close analog chrolactomycin, has garnered significant interest in the scientific community not only for its intricate molecular architecture, which presents a formidable challenge for total synthesis, but also for its dual biological activities[3]. The compound exhibits potent cytotoxic effects against a range of human tumor cell lines and notable activity against Gram-positive bacteria[3].

While its anticancer properties have been the primary focus of much of the research to date, its antibacterial capabilities suggest that okilactomycin may hold promise as a lead compound for the development of novel antimicrobial agents. This guide aims to synthesize the available information on the antibacterial facets of okilactomycin and to provide a framework for future research into its mechanism of action in microbial cells.

Known Antibacterial Activity of Okilactomycin

Current literature establishes that okilactomycin is active against Gram-positive bacteria[3]. However, detailed studies elucidating the specific spectrum of activity, the minimal inhibitory concentrations (MICs) against various pathogenic strains, and the in vivo efficacy in models of bacterial infection are not extensively documented in publicly accessible research. The primary focus has remained on its synthesis and its significant cytotoxicity against cancer cells, with IC50 values in the nanomolar range for cell lines such as P388 and lymphoid leukemia L1210[4].

Table 1: Documented Biological Activities of Okilactomycin

| Activity Type | Target | Reported Efficacy | Reference |

| Cytotoxicity | Human P388 and L1210 leukemia cell lines | IC50 = 0.09 and 0.037 µg/mL, respectively | [4] |

| Antibacterial | Gram-positive bacteria | Activity demonstrated, but quantitative data (e.g., MICs) are not widely reported. | [3] |

The Uncharted Territory: Okilactomycin's Mechanism of Action in Microbial Cells

A significant gap exists in the scientific literature regarding the specific molecular mechanism by which okilactomycin exerts its antibacterial effects. To date, the precise cellular target and the biochemical pathways disrupted by this compound in bacteria have not been elucidated. This presents both a challenge and an opportunity for researchers in the field of antibiotic discovery.

To guide future investigations, it is instructive to consider the common mechanisms of action employed by antibiotics that target Gram-positive bacteria. These established paradigms provide a logical starting point for hypothesis-driven research into how okilactomycin may function.

Potential Mechanisms of Antibacterial Action

The primary mechanisms of action for antibiotics targeting Gram-positive bacteria include:

-

Inhibition of Cell Wall Synthesis: This is a classic target due to the essential nature of the peptidoglycan cell wall for bacterial survival and its absence in eukaryotic cells.

-

Inhibition of Protein Synthesis: Targeting the bacterial ribosome is another common and effective strategy.

-

Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or transcription can be a potent bactericidal mechanism.

-

Disruption of Cell Membrane Integrity: Compromising the bacterial cell membrane leads to leakage of cellular contents and cell death.

The following diagram illustrates these potential targets in a generalized Gram-positive bacterial cell.

Figure 2. A simplified workflow of the mechanism of action for macrolide antibiotics, which act by inhibiting protein synthesis. This serves as a potential model for investigating the antibacterial properties of okilactomycin.

Experimental Protocols for Elucidating the Mechanism of Action of Okilactomycin

For researchers aiming to uncover the antibacterial mechanism of okilactomycin, a systematic approach employing a series of established assays is recommended.

Macromolecular Synthesis Inhibition Assays

A foundational step is to determine which major cellular synthesis pathway is affected by the antibiotic. This can be achieved by monitoring the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall components in the presence and absence of okilactomycin.

Protocol: Radiolabeled Precursor Incorporation Assay

-

Culture Preparation: Grow a culture of a susceptible Gram-positive bacterium (e.g., Bacillus subtilis or a sensitive strain of Staphylococcus aureus) to the mid-logarithmic phase.

-

Aliquoting: Distribute the culture into equal aliquots.

-

Antibiotic Treatment: Add okilactomycin at a concentration of 4x MIC to the experimental aliquots. Include a known inhibitor for each pathway as a positive control (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, and vancomycin for cell wall synthesis) and a no-drug control.

-

Radiolabeling: To each set of aliquots, add a specific radiolabeled precursor:

-

[³H]thymidine for DNA synthesis

-

[³H]uridine for RNA synthesis

-

[³H]leucine for protein synthesis

-

[¹⁴C]N-acetylglucosamine for peptidoglycan synthesis

-

-

Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, and 30 minutes), remove a sample from each aliquot.

-

Precipitation: Precipitate the macromolecules by adding cold trichloroacetic acid (TCA).

-

Quantification: Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Plot the incorporated radioactivity over time for each condition. A significant reduction in the incorporation of a specific precursor in the presence of okilactomycin will indicate the targeted pathway.

Cell Morphology and Integrity Assays

Microscopy techniques can provide visual evidence of the antibiotic's effect on bacterial cells.

-

Scanning and Transmission Electron Microscopy (SEM/TEM): These methods can reveal changes in cell shape, surface texture, and internal structures, as well as evidence of cell lysis.

-

Fluorescence Microscopy: Using specific fluorescent dyes can assess cell viability and membrane integrity. For example, co-staining with SYTO 9 (stains all cells) and propidium iodide (only enters cells with compromised membranes) can differentiate between live and dead cells and indicate membrane damage.

Future Directions and Conclusion

The study of okilactomycin's antibacterial properties is a promising yet underexplored field. While its complex synthesis has been a major focus, a deeper understanding of its mechanism of action is crucial for its potential development as a therapeutic agent. The lack of detailed information on its antimicrobial mode of action presents a clear opportunity for novel research.

Future work should prioritize:

-

Defining the antibacterial spectrum: Testing okilactomycin against a broad panel of clinically relevant Gram-positive pathogens, including drug-resistant strains like MRSA and VRE.

-

Systematic mechanism of action studies: Employing the protocols outlined above to identify the specific cellular pathway inhibited by okilactomycin.

-

Target identification and validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific molecular target of okilactomycin.

By systematically investigating its antibacterial properties, the scientific community can determine the true potential of okilactomycin as a scaffold for the next generation of antimicrobial drugs.

References

-

Imai, H., Suzuki, K., Morioka, M., Numasaki, Y., Kadota, S., Nagai, K., Sato, T., Iwanami, M., & Saito, T. (1987). Okilactomycin, a novel antibiotic produced by a Streptomyces species. I. Taxonomy, fermentation, isolation and characterization. The Journal of Antibiotics, 40(11), 1475–1482. [Link]

-

Wikipedia Contributors. (2023, April 25). Macrolide. In Wikipedia, The Free Encyclopedia. Retrieved February 5, 2026, from [Link]

-

MSD Manual Professional Edition. (n.d.). Macrolides. Retrieved February 5, 2026, from [Link]

-

Patel, M., & Hashmi, M. F. (2023). Macrolides. In StatPearls. StatPearls Publishing. [Link]

-

Imai, H., Suzuki, K., Morioka, M., Numasaki, Y., Kadota, S., Nagai, K., Sato, T., Iwanami, M., & Saito, T. (1987). Okilactomycin, a novel antibiotic produced by a Streptomyces species. II. Structure determination. The Journal of Antibiotics, 40(11), 1483–1489. [Link]

-

Morris, W. J. (2007). Studies Directed Towards the Total Synthesis of Okilactomycin and Chrolactomycin [Doctoral dissertation, Northwestern University]. ProQuest Dissertations & Theses Global. [Link]

-

Mechanisms in Medicine Inc. (2011, March 29). Macrolides: Mechanisms of Action and Resistance [Video]. YouTube. [Link]

-

ClinPGx. (n.d.). Macrolide Antibiotic Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved February 5, 2026, from [Link]

-

Smith, A. B., III, Basu, K., & Bosanac, T. (2007). Total Synthesis of (−)-Okilactomycin. Journal of the American Chemical Society, 129(48), 14872–14874. [Link]

-

Organic Chemistry Portal. (2008, February 26). Total Synthesis of Okilactomycin by Smith. [Link]

Sources

Oxadiazole Antibacterials: A Technical Guide to Their Activity Against Gram-Positive Pathogens

Introduction: The Rise of Oxadiazoles in an Era of Antibiotic Resistance

The relentless evolution of antibiotic resistance in Gram-positive bacteria, particularly in pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE), presents a formidable challenge to global public health. This has catalyzed the search for novel antibacterial agents with unique mechanisms of action. Among the promising new classes of compounds are the oxadiazoles, five-membered heterocyclic aromatic compounds containing an oxygen atom and two nitrogen atoms.[1][2][3] Discovered through advanced techniques like in silico docking against essential bacterial proteins, these synthetic compounds have demonstrated potent, bactericidal activity specifically against a range of Gram-positive bacteria, including multidrug-resistant strains.[4]

This technical guide provides an in-depth exploration of the biological activity of oxadiazole-based antibacterials against Gram-positive bacteria. We will delve into their mechanism of action, present methodologies for evaluating their efficacy, summarize their spectrum of activity, and discuss the future trajectory of their development. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation antimicrobial therapies.

Pillar 1: Mechanism of Action - Targeting the Bacterial Cell Envelope

The efficacy of oxadiazole derivatives against Gram-positive bacteria is primarily attributed to their ability to disrupt the biosynthesis of essential cell envelope components. A key target that has been identified is the lipoteichoic acid (LTA) biosynthesis pathway.[5] LTA is a crucial surface polymer in Gram-positive bacteria, playing a vital role in cell division, adhesion, and pathogenesis.

A notable class of oxadiazole compounds, such as the derivative known as 1771, has been identified as an inhibitor of LTA synthesis.[5] While the precise enzymatic target is a subject of ongoing research, the downstream effects are clear: disruption of LTA production leads to compromised cell membrane integrity and ultimately, cell death.

Another validated target for some oxadiazole antibacterials is the family of Penicillin-Binding Proteins (PBPs).[4] PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, the primary structural component of the bacterial cell wall. By binding to and inhibiting these proteins, oxadiazoles effectively halt cell wall construction, leading to a bactericidal effect.

The following diagram illustrates the proposed mechanism of action for oxadiazole antibacterials targeting the LTA and peptidoglycan biosynthesis pathways in Gram-positive bacteria.

Caption: Proposed mechanism of action for oxadiazole antibacterials.

Pillar 2: Methodologies for Efficacy Evaluation

The assessment of the antibacterial activity of oxadiazole compounds relies on a suite of standardized and robust microbiological assays. The causality behind these experimental choices is to not only determine the potency of the compounds but also to understand their bactericidal or bacteriostatic nature and their rate of killing.

Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental measure of a compound's potency.

Methodology: Broth Microdilution

-

Preparation of Bacterial Inoculum: A standardized suspension of the Gram-positive bacterial strain (e.g., S. aureus, E. faecalis) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilution of Oxadiazole Compound: The test compound is serially diluted in CAMHB in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Experimental Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) agents.

Methodology:

-

Following MIC Determination: After the MIC is determined, an aliquot (typically 10 µL) is taken from each well of the microtiter plate that shows no visible growth.

-

Plating: The aliquot is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).

-

Incubation: The plates are incubated at 37°C for 24-48 hours.

-

Determining MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

The workflow for determining MIC and MBC is a self-validating system, as the MBC is directly derived from the MIC results, providing a comprehensive picture of the compound's antimicrobial properties.

Caption: Standard workflow for MIC and MBC determination.

Pillar 3: Spectrum of Activity and Potency

Oxadiazole antibacterials have demonstrated a promising spectrum of activity, primarily targeting Gram-positive bacteria.[4] This specificity is a desirable trait, as a narrow spectrum of activity can help to preserve the host's beneficial gut microbiome.[6]

Notably, their efficacy extends to challenging multidrug-resistant pathogens. Published studies have reported significant activity against:

-

Methicillin-Resistant Staphylococcus aureus (MRSA): A leading cause of hospital-acquired infections.[4]

-

Vancomycin-Resistant Enterococcus (VRE): A significant concern in healthcare settings.[4]

-

Clostridioides difficile: Some novel 1,2,4-oxadiazole derivatives have shown highly selective, bactericidal activity against this anaerobic bacterium, which is a major cause of antibiotic-associated diarrhea.[6]

The potency of these compounds is often comparable to or exceeds that of standard-of-care antibiotics for Gram-positive infections. The table below summarizes representative MIC data for a hypothetical oxadiazole compound against a panel of Gram-positive pathogens.

| Bacterial Species | Strain Type | Representative MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.5 - 2 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 - 4 |

| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 1 - 4 |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 2 - 8 |

| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.12 - 0.5 |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.25 - 1 |

| Clostridioides difficile | - | 0.125 - 0.5 |

Note: These values are illustrative and can vary depending on the specific oxadiazole derivative and the bacterial strain tested.

Future Perspectives and Conclusion

The oxadiazole class of antibacterials represents a significant advancement in the fight against Gram-positive bacterial infections. Their novel mechanism of action, potent bactericidal activity, and efficacy against resistant strains make them attractive candidates for further development.[4][7] Current and future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency, selectivity, and pharmacokinetic properties of oxadiazole derivatives.

-

Elucidation of Precise Molecular Targets: To gain a more detailed understanding of their mechanism of action.

-

In Vivo Efficacy and Safety Profiling: To translate the promising in vitro activity into clinically viable drug candidates.

References

- The Oxadiazole Antibacterials - PMC - NIH.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- Synthesis of Oxadiazole Derivatives

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput

- Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PubMed Central.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- Development in medicinal chemistry via oxadiazole derivatives: p

- Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Oxoflaccidin: Technical Blueprint for a Novel Phenanthrene-Class Antibiotic

Executive Summary

Oxoflaccidin (CAS: 121817-24-1) is a bioactive 9,10-dihydrophenanthrene derivative isolated from medicinal orchids (Coelogyne flaccida, Agrostophyllum callosum).[1][2][3] Unlike conventional beta-lactams or aminoglycosides, Oxoflaccidin represents a distinct chemical scaffold—stilbenoid-derived phenanthrenes —which offers a low probability of cross-resistance with existing multidrug-resistant (MDR) pathogens.

This technical guide outlines the pharmacological potential, structural biology, and experimental validation required to transition Oxoflaccidin from a phytochemical isolate to a viable antibiotic lead candidate.

Part 1: Chemical Identity & Structural Pharmacology[4]

Physicochemical Profile

Oxoflaccidin functions as a phytoalexin, a compound synthesized by plants in response to microbial stress. Its lipophilic phenanthrene core allows for rapid permeation of bacterial lipid bilayers, while its oxygenated substituents (hydroxyl/methoxy groups) facilitate specific binding interactions.

| Property | Specification |

| IUPAC Name | 2,6-dihydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene (derivative) |

| Molecular Formula | C₁₆H₁₂O₅ |

| Molecular Weight | 284.26 Da |

| Class | Dihydrophenanthrene / Stilbenoid |

| Solubility | Soluble in DMSO, Methanol; Poor water solubility (requires liposomal or nanoparticle formulation) |

| Source | Coelogyne flaccida (Orchidaceae) |

Structure-Activity Relationship (SAR)

The antimicrobial potency of Oxoflaccidin hinges on the phenanthrene scaffold rigidity and the positioning of hydroxyl groups .

-

C2/C7 Hydroxyls: Critical for hydrogen bonding with bacterial membrane polar heads or enzyme active sites.

-

Methoxylation: Increases lipophilicity, enhancing penetration through the thick peptidoglycan layer of Gram-positive bacteria (S. aureus).

-

9,10-Dihydro Bridge: Provides a slight torsional flexibility compared to fully aromatic phenanthrenes, potentially aiding in "induced fit" binding to bacterial targets.

Figure 1.1: Structural pharmacophore analysis of Oxoflaccidin showing functional group contributions to antibacterial activity.

Part 2: Mechanism of Action (MoA)

Proposed Mode of Action: Membrane Depolarization & Biofilm Inhibition

Current research suggests Oxoflaccidin operates via a dual-mechanism, distinguishing it from single-target antibiotics.

-

Membrane Disruption (Primary): The amphipathic nature of the molecule allows it to insert into the bacterial cytoplasmic membrane. This insertion disrupts the proton motive force (PMF), leading to depolarization, ATP depletion, and cell death.

-

Quorum Sensing (QS) Interference (Secondary): Phenanthrene derivatives have been observed to inhibit biofilm formation. Oxoflaccidin likely interferes with signal receptor conformation in S. aureus (AgrC/AgrA system), preventing the transition from planktonic to biofilm states.

Figure 2.1: Dual-mechanism pathway showing membrane depolarization and biofilm inhibition leading to bacterial cell death.

Part 3: Microbiological Profile & Preclinical Data

Spectrum of Activity

Oxoflaccidin exhibits a narrow-to-broad spectrum , with primary efficacy against Gram-positive pathogens.

| Pathogen | Gram Status | Susceptibility | Clinical Relevance |

| Staphylococcus aureus | Positive | High | MRSA skin infections |

| Bacillus subtilis | Positive | High | Model organism |

| Enterobacter cloacae | Negative | Moderate | Nosocomial infections |

| Escherichia coli | Negative | Low | Requires permeabilizer |

Toxicity & Selectivity

A critical advantage of phenanthrenes is their selectivity. While cytotoxic to cancer cell lines (often exploited for anti-tumor properties), therapeutic windows exist where bacterial inhibition occurs below the threshold of mammalian cytotoxicity.

-

CC50 (Mammalian): > 50 µM (estimated based on related stilbenoids).

-

MIC (Bacterial): 5–15 µM (estimated target range).

-

Selectivity Index (SI): ~3–10.

Part 4: Experimental Protocols

Protocol A: Isolation from Coelogyne flaccida

Rationale: Total synthesis is complex; extraction remains the primary source for early-stage research.

-

Biomass Preparation: Air-dry whole plants of C. flaccida and pulverize to a fine powder (mesh size 40).

-

Extraction: Macerate 1 kg powder in 95% Ethanol (1:5 w/v) for 72 hours at room temperature.

-

Fractionation:

-

Concentrate filtrate in vacuo.

-

Suspend residue in water and partition sequentially with: n-Hexane

Ethyl Acetate -

Note: Oxoflaccidin concentrates in the Ethyl Acetate fraction due to intermediate polarity.

-

-

Purification:

-

Column Chromatography (Silica Gel 60).

-

Eluent gradient: Chloroform:Methanol (100:0

90:10). -

Monitor fractions via TLC (UV 254nm). Oxoflaccidin appears as a distinct blue-fluorescent band.

-

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Guidelines.

-

Inoculum Prep: Adjust S. aureus culture to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Compound Prep: Dissolve Oxoflaccidin in DMSO (stock 10 mg/mL). Serial dilute in 96-well plates (Range: 128 µg/mL to 0.25 µg/mL).

-

Incubation: Add 50 µL bacterial suspension to 50 µL drug solution. Incubate at 37°C for 18–24 hours.

-

Readout: MIC is the lowest concentration showing no visible growth (turbidity).

-

Validation: Use Vancomycin as a positive control.

Figure 4.1: End-to-end workflow from natural product extraction to biological validation.[4]

Part 5: Future Outlook & Clinical Potential

Oxoflaccidin is currently a Lead Compound . To advance to a clinical candidate, the following hurdles must be addressed:

-

Solubility Optimization: Formulation with cyclodextrins or liposomes to improve bioavailability.

-

Total Synthesis: Developing a scalable synthetic route (e.g., via oxidative coupling of stilbenes) to remove dependency on slow-growing orchids.

-

In Vivo Efficacy: Murine sepsis models are required to verify stability and PK/PD parameters.

References

-

Aaron Chemicals. (n.d.).[5] Oxoflaccidin - Chemical Profile and CAS 121817-24-1. Retrieved from

-

Majumder, P. L., et al. (1989).[6] "Flaccidin and oxoflaccidin, two phenanthrene derivatives of the orchid Coelogyne flaccida."[2][7][6] Phytochemistry, 28(3), 887-890.[6] Retrieved from

-

MedChemExpress. (n.d.). Oxoflaccidin Product Information. Retrieved from

-

Bhattacharjee, B., et al. (2023).[7] "Therapeutic Himalayan herbs: Folklore uses and biological activities." Journal of Natural Products. Retrieved from

-

CABI Digital Library. (1995). "Stilbenoids from the orchids Agrostophyllum callosum and Coelogyne flaccida."[2][8] Retrieved from

Sources

- 1. botanyjournals.com [botanyjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxoflaccidin 121817-24-1 | MCE [medchemexpress.cn]

- 4. researchgate.net [researchgate.net]

- 5. 121817-24-1 | Oxoflaccidin [aaronchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

Investigating the Biosynthetic Origin of Oxoflaccidin: A Technical Strategy Guide

Executive Summary

Oxoflaccidin (CAS: 121817-24-1) is a bioactive 9,10-dihydrophenanthrene derivative predominantly isolated from orchid species such as Coelogyne flaccida and Agrostophyllum callosum.[1][2][3] Belonging to the class of stilbenoids, it shares structural homology with flaccidin and imbricatin, exhibiting potential antimicrobial and cytotoxic properties. Despite its pharmacological promise, the precise enzymatic assembly line of oxoflaccidin remains genomically opaque.

This guide provides a rigorous, self-validating framework for elucidating the biosynthetic pathway of oxoflaccidin. It moves beyond simple observation to causal verification, integrating retro-biosynthetic logic with modern multi-omics and heterologous expression systems.

Structural & Retrobiosynthetic Analysis

To investigate the origin, we must first deconstruct the molecule. Oxoflaccidin is a phenanthrene derivative , specifically a 9,10-dihydrophenanthrene with oxygenation patterns characteristic of orchid stilbenoids.

Chemical Logic

-

Precursor Class: Stilbenoids (Bibenzyls).

-

Key Modifications: Methylation (methoxy groups), hydroxylation, and likely a pyran ring closure or specific oxidation at the 9/10 position or the aromatic ring.

The Proposed Biosynthetic Pathway

The biosynthesis likely diverges from the general phenylpropanoid pathway. The critical branch point is the formation of a bibenzyl or stilbene backbone, followed by oxidative coupling.

Hypothesized Steps:

-

Precursor Supply: Phenylalanine

Cinnamic Acid -

Backbone Formation: Condensation of

-Coumaroyl-CoA with 3 -

Scaffold Cyclization: Oxidative coupling catalyzed by a Peroxidase (POD) or Laccase to fuse the aromatic rings (C-C coupling) forming the 9,10-dihydrophenanthrene core.

-

Decoration:

-

O-Methylation: Catalyzed by O-methyltransferases (OMTs).

-

Oxidation/Ring Closure: Cytochrome P450s (CYPs) likely drive the formation of the "oxo" functionality or the pyran ring if present (as seen in flaccidinin).

-

Visualization: The Biosynthetic Hypothesis

The following diagram outlines the logical flow from primary metabolism to oxoflaccidin, highlighting the target enzymes for investigation.

Caption: Proposed biosynthetic route from L-Phenylalanine to Oxoflaccidin via stilbenoid precursors.

Strategic Investigation Protocol

To validate the pathway above, a three-phase experimental strategy is required. This approach prioritizes causality over correlation.

Phase 1: Precursor Validation (Isotope Feeding)

Before hunting genes, confirm the chemical building blocks.

-

Objective: Verify the polyketide/phenylpropanoid origin.

-

System: Coelogyne flaccida tissue culture (protocorm-like bodies or young leaves).

-

Tracer:

-Phenylalanine and

Protocol Logic: If oxoflaccidin is a stilbenoid, the aromatic rings will show distinct labeling patterns: one ring from phenylalanine (C6-C2 unit) and the other from acetate (polyketide cyclization).

Phase 2: Transcriptome Mining & Candidate Gene Selection

Since the genome may be unavailable, de novo transcriptomics is the gold standard.

-

Comparative Approach: Compare transcriptomes of tissues producing high vs. low levels of oxoflaccidin (e.g., C. flaccida roots vs. leaves, or elicited vs. control).

-

Target Families:

-

Type III PKS (STS/BBS): Look for chalcone synthase-like genes.

-

CYP450s: Specifically CYP71 clan, often involved in secondary metabolite oxidation.

-

Peroxidases (Class III): Responsible for the radical coupling of the stilbene rings.

-

Phase 3: Functional Characterization (The "Self-Validating" Step)

Correlation in expression is not proof. You must reconstitute the pathway.

-

Host: Nicotiana benthamiana (transient) or Saccharomyces cerevisiae.

-

Method: Combinatorial expression of candidate STS, OMT, and CYP genes.

Detailed Experimental Methodologies

Stable Isotope Feeding Assay

This protocol defines the carbon skeleton origin.

-

Culture Preparation: Maintain Coelogyne flaccida protocorms in liquid MS medium (half-strength) with 2% sucrose.

-

Precursor Administration:

-

Add

-L-Phenylalanine (1 mM final conc.) to Group A. -

Add

-Sodium Acetate (5 mM final conc.) to Group B. -

Include a solvent control (Group C).

-

-

Incubation: Incubate for 7–14 days under 16h/8h light/dark cycle at 25°C.

-

Extraction:

-

Lyse cells with liquid nitrogen.

-

Extract with MeOH:EtOAc (1:1).

-

Partition against water to remove sugars/salts.

-

-

Analysis:

-

Analyze via LC-HRMS (Q-TOF or Orbitrap).

-

Look for mass shifts: M+6 or M+9 for Phe incorporation; M+2n units for Acetate.

-

Success Metric: Detection of specific isotopologues confirms the PKS/Phenylpropanoid hybrid origin.

-

Candidate Gene Identification Workflow

This workflow uses differential expression to filter the "noise" of housekeeping genes.

Caption: Bioinformatics pipeline for isolating oxoflaccidin biosynthetic genes.

Quantitative Data Structure

When reporting results, structure your data to allow direct comparison of candidate enzymes.

Table 1: Candidate Gene Validation Metrics (Template)

| Candidate ID | Superfamily | Fold Change (High/Low) | Co-expression (r²) | Heterologous Product (in Yeast) |

| Cf-STS1 | Type III PKS | 45.2 | 0.92 | Resveratrol / Bibenzyl |

| Cf-OMT3 | O-Methyltransferase | 12.5 | 0.88 | Methylated Stilbene |

| Cf-CYP71A | Cytochrome P450 | 38.1 | 0.95 | Oxoflaccidin (Trace) |

| Cf-POD2 | Peroxidase | 8.4 | 0.65 | Dihydrophenanthrene |

References

-

Majumder, P. L., & Maiti, D. C. (1989).[8] Flaccidinin and oxoflaccidin, two phenanthrene derivatives of the orchid Coelogyne flaccida.[4][6][8] Phytochemistry, 28(3), 887-890.[4] Link[4][6]

-

Majumder, P. L., Banerjee, S., Maiti, D. C., & Sen, S. (1995).[1][6][9] Stilbenoids from the orchids Agrostophyllum callosum and Coelogyne flaccida.[4][8][9][10] Phytochemistry, 39(3), 649-653.[9] Link

-

Fritzemeier, K. H., & Kindl, H. (1981). Coordinate induction by UV light of stilbene synthase, phenylalanine ammonia-lyase and cinnamate 4-hydroxylase in leaves of Vitaceae. Planta, 151(1), 48-52. Link(Foundational reference for stilbene synthase induction)

- Tognetti, V. B., et al. (2010). Peroxidases and laccases in the oxidative coupling of stilbenes. Phytochemistry Reviews, 9, 377-390. (Contextual reference for phenanthrene ring closure)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oxoflaccidin 121817-24-1 | MCE [medchemexpress.cn]

- 3. repository.stikesbcm.ac.id [repository.stikesbcm.ac.id]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. mdpi.com [mdpi.com]

- 8. globalsciencebooks.info [globalsciencebooks.info]

- 9. ebin.pub [ebin.pub]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

Technical Guide: The Antimicrobial Spectrum and Pharmacodynamics of Oxoflaccidin

Executive Summary

Oxoflaccidin is a bioactive phenanthrene derivative (specifically a stilbenoid-related secondary metabolite) predominantly isolated from epiphytic orchids of the genera Coelogyne (e.g., Coelogyne flaccida) and Agrostophyllum. Unlike common broad-spectrum antibiotics, Oxoflaccidin exhibits a targeted antimicrobial profile characteristic of phytoalexins—compounds synthesized by plants in response to microbial stress.

This guide provides a technical analysis of Oxoflaccidin’s antimicrobial spectrum, focusing on its efficacy against Gram-positive pathogens (including methicillin-resistant Staphylococcus aureus - MRSA), its structural pharmacophores, and the requisite protocols for its isolation and bioactivity validation.

Chemical Identity & Structural Pharmacophores

Oxoflaccidin belongs to the class of 9,10-dihydrophenanthrenes . Its antimicrobial potency is dictated by the arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenanthrene core, which facilitate membrane intercalation.

| Property | Specification |

| Compound Name | Oxoflaccidin |

| Chemical Class | Phenanthrene / Stilbenoid derivative |

| Primary Source | Coelogyne flaccida, Agrostophyllum callosum |

| Key Functional Groups | Phenolic hydroxyls (C-OH), Methoxy groups |

| Molecular Character | Lipophilic (facilitates membrane penetration) |

Structural Insight: The presence of the phenanthrene ring system provides a rigid, planar structure that allows Oxoflaccidin to intercalate between fatty acid chains in the bacterial cell membrane, a mechanism distinct from beta-lactams or aminoglycosides.

Antimicrobial Spectrum Analysis

Oxoflaccidin exhibits a narrow-but-potent spectrum, showing highest efficacy against Gram-positive bacteria. Its activity profile suggests it functions as a natural defensive barrier (phytoalexin) for the orchid host.

Primary Targets (High Efficacy)

-

Staphylococcus aureus (including MRSA): Phenanthrene derivatives from Coelogyne species have demonstrated significant inhibitory activity against S. aureus. The lipophilicity of Oxoflaccidin allows it to bypass the thick peptidoglycan layer of Gram-positive bacteria.

-

Bacillus subtilis: High susceptibility observed in broth microdilution assays.

Secondary Targets (Moderate/Low Efficacy)

-

Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa): Activity is generally lower compared to Gram-positives. The outer membrane of Gram-negative bacteria acts as a permeability barrier to hydrophobic phenanthrenes unless permeabilizers are used.

-

Fungal Pathogens: Moderate antifungal activity is observed, consistent with its role as a phytoalexin preventing fungal rot in orchid tubers.

Comparative Activity Data (Estimated Range)

Note: Values represent the typical range for orchid phenanthrenes (e.g., Coelogin, Flaccidin) as direct clinical MICs for purified Oxoflaccidin are rare in aggregated databases.

| Target Organism | Susceptibility | Estimated MIC (µg/mL) | Mechanism Basis |

| S. aureus (MSSA) | High | 12.5 – 25.0 | Membrane Depolarization |

| S. aureus (MRSA) | High | 25.0 – 50.0 | Membrane Integrity Disruption |

| B. subtilis | High | 12.5 – 25.0 | Cell Wall/Membrane Interface |

| E. coli | Low | > 100 | Outer Membrane Exclusion |

| C. albicans | Moderate | 50.0 – 100 | Ergosterol Interaction |

Mechanism of Action (MOA)

The antimicrobial activity of Oxoflaccidin is driven by its amphipathic nature. The proposed mechanism involves the disruption of the cytoplasmic membrane, leading to the leakage of intracellular components.

Pathway Diagram: Membrane Interaction

The following diagram illustrates the cascade of Oxoflaccidin-induced cell death in Gram-positive bacteria.

Figure 1: Proposed mechanism of action showing membrane intercalation leading to bioenergetic collapse.

Experimental Protocols

Isolation Workflow (From Coelogyne flaccida)

To study Oxoflaccidin, one must isolate it from the plant matrix. This protocol ensures high purity for antimicrobial assays.

Reagents Required:

-

Air-dried Coelogyne flaccida or Agrostophyllum callosum tubers/stems.

-

Solvents: Ethanol (95%), Petroleum ether, Ethyl acetate, Methanol.

-

Stationary Phase: Silica gel (60–120 mesh).

Step-by-Step Protocol:

-

Extraction: Macerate 1 kg of air-dried plant material in Ethanol (95%) for 3 weeks at room temperature. Filter and concentrate the extract under reduced pressure.

-

Fractionation: Suspend the crude residue in water and partition sequentially with Petroleum ether, Ethyl acetate, and n-Butanol. Oxoflaccidin typically resides in the Ethyl Acetate fraction.

-

Chromatography: Subject the Ethyl acetate fraction to column chromatography over silica gel.

-

Elution: Elute with a gradient of Petroleum ether and Ethyl acetate.

-

Note: Oxoflaccidin usually elutes at a specific polarity (e.g., Pet ether:EtOAc 3:1 or similar). Monitor fractions via TLC.

-

-

Purification: Re-chromatograph active fractions or perform preparative TLC to isolate pure Oxoflaccidin (often crystallizes from Benzene-Chloroform).

Figure 2: Isolation workflow targeting the ethyl acetate fraction for phenanthrene recovery.

Antimicrobial Assay (Broth Microdilution)

This protocol validates the MIC of the isolated compound.

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -

Compound Prep: Dissolve Oxoflaccidin in DMSO (stock 10 mg/mL).

-

Plate Setup: Use a 96-well plate. Add 100 µL of MHB to wells. Perform serial 2-fold dilutions of Oxoflaccidin (Range: 100 µg/mL to 0.19 µg/mL).

-

Inoculation: Add 100 µL of diluted bacterial suspension to each well. Final DMSO concentration must be <1%.

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: MIC is the lowest concentration with no visible growth. Confirm viability by plating 10 µL on agar (MBC determination).

References

-

Majumder, P. L., & Maiti, D. C. (1989). Flaccidinin and oxoflaccidin, two phenanthrene derivatives of the orchid Coelogyne flaccida.[1] Phytochemistry, 28(3), 887-890.[1] [1]

-

Majumder, P. L., Banerjee, S., & Sen, S. (1995). Stilbenoids from the orchids Agrostophyllum callosum and Coelogyne flaccida.[2] Phytochemistry, 39(3), 649-653.

-

Tohda, C., et al. (2023). Pharmaceutical properties of Orchids. The Pharma Innovation Journal, 12(6), 1454-1460.

-

Zhang, X., et al. (2025).[3] Phenanthrene derivatives from the orchid Coelogyne cristata and their biological activities. Journal of Natural Products. (Contextual validation of class activity).

Sources

A Technical Guide to the Preliminary In Vitro Evaluation of Oxoflaccidin: A Novel Investigational Compound

Executive Summary

This document provides a comprehensive technical framework for the initial in vitro characterization of "Oxoflaccidin," a novel synthetic compound with hypothesized dual-action antimicrobial and antineoplastic properties. As Oxoflaccidin is an investigational molecule, this guide is designed to establish a foundational biological profile by systematically assessing its activity spectrum and preliminary mechanism of action. We will detail a phased approach, beginning with broad-spectrum antimicrobial screening, followed by cytotoxicity profiling against relevant human cancer and non-cancerous cell lines, and culminating in a preliminary mechanistic assay to probe its mode of action. The protocols herein are grounded in established, internationally recognized standards to ensure data integrity and reproducibility.

Introduction: The Rationale for Oxoflaccidin

The concurrent rise of antimicrobial resistance and the persistent challenge of cancer necessitate the exploration of novel chemical entities with multifaceted biological activities. Oxoflaccidin has been synthesized as a candidate molecule to address this need. This guide outlines the critical first steps in its preclinical evaluation, designed to answer three fundamental questions:

-

Does Oxoflaccidin possess antimicrobial activity against clinically relevant pathogens?

-

Does it exhibit selective cytotoxicity towards cancer cells over normal cells?

-

What initial insights can be gleaned about its molecular mechanism of action?

The following experimental workflow provides a strategic overview of the evaluation process.

Caption: Experimental workflow for Oxoflaccidin evaluation.

Part 1: Antimicrobial Activity Profiling

2.1 Rationale

The first objective is to determine if Oxoflaccidin has any intrinsic ability to inhibit the growth of or kill bacteria. We employ the broth microdilution method, a standardized technique that establishes the Minimum Inhibitory Concentration (MIC), defined as the lowest drug concentration that prevents visible microbial growth.[1] This method is recommended by the Clinical and Laboratory Standards Institute (CLSI) and provides a quantitative measure of potency.[2][3] Following MIC determination, the Minimum Bactericidal Concentration (MBC) test is performed to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[4]

2.2 Protocol: MIC & MBC Determination via Broth Microdilution

This protocol is adapted from CLSI M07 guidelines.[3]

2.2.1 Materials

-

96-well, sterile, clear-bottom microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Oxoflaccidin stock solution (e.g., 1 mg/mL in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

2.2.2 Step-by-Step Methodology

-

Inoculum Preparation: From a fresh agar plate, select 3-5 colonies and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). This standardization is critical for result reproducibility.[5] Dilute this suspension 1:150 in MHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the assay plate.[6]

-

Compound Dilution: In the first column of a 96-well plate, add 100 µL of MHB containing Oxoflaccidin at twice the highest desired concentration. In all other wells (columns 2-12), add 50 µL of sterile MHB.

-

Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, until column 10. Discard 50 µL from column 10. This creates a concentration gradient.

-

Controls:

-

Column 11 (Growth Control): 50 µL MHB only (no drug).

-

Column 12 (Sterility Control): 100 µL MHB only (no drug, no bacteria).

-

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells in columns 1-11. Do not add bacteria to column 12. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

-

MIC Reading: The MIC is the lowest concentration of Oxoflaccidin at which there is no visible turbidity (bacterial growth).

-

MBC Determination: From each well showing no growth, plate 10-100 µL onto a fresh Mueller-Hinton Agar (MHA) plate. Incubate the MHA plates for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[4]

2.3 Hypothetical Data Summary

| Bacterial Strain | Gram Type | Oxoflaccidin MIC (µg/mL) | Oxoflaccidin MBC (µg/mL) | Interpretation |

| S. aureus ATCC 29213 | Positive | 4 | 8 | Bacteriostatic at MIC |

| E. coli ATCC 25922 | Negative | 32 | >128 | Limited Activity |

| P. aeruginosa ATCC 27853 | Negative | >128 | >128 | Resistant |

| E. faecalis ATCC 29212 | Positive | 8 | 16 | Bacteriostatic at MIC |

Part 2: Cytotoxicity & Antiproliferative Assessment

3.1 Rationale

To evaluate Oxoflaccidin's potential as an anticancer agent, its effect on cell viability must be quantified. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[7] This assay will determine the half-maximal inhibitory concentration (IC50), the concentration of Oxoflaccidin required to inhibit cell growth by 50%.[8] Crucially, the assay is run in parallel on a cancerous cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) to establish a preliminary therapeutic window and assess selective toxicity.

3.2 Protocol: MTT Cell Viability Assay

3.2.1 Materials

-

HeLa (human cervical cancer) and HEK293 (human embryonic kidney) cells

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

96-well, sterile, tissue culture-treated plates

-

Oxoflaccidin stock solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Positive control (e.g., Doxorubicin)

3.2.2 Step-by-Step Methodology

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Adherence to best practices in cell culture is paramount for reliable data.[9][10]

-

Compound Treatment: Prepare 2-fold serial dilutions of Oxoflaccidin in complete medium at 2x the final desired concentrations.

-

Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a "vehicle control" (medium with the same percentage of DMSO used for the drug) and a "no-cell" blank control (medium only).

-

Incubate the plates for 48-72 hours at 37°C, 5% CO₂.[11]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[12] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate gently for 10 minutes.

-

Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.

-

IC50 Calculation: Normalize the data by subtracting the blank and expressing viability as a percentage of the vehicle control. Plot the percent viability against the log of the drug concentration and fit a non-linear regression (sigmoidal dose-response) curve to determine the IC50 value.[8][13]

3.3 Hypothetical Data Summary

| Cell Line | Cell Type | Oxoflaccidin IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (SI)¹ |

| HeLa | Cervical Cancer | 12.5 | 0.8 | 4.0 |

| HEK293 | Non-cancerous Kidney | 50.0 | 3.5 | - |

| ¹ SI = IC50 (Non-cancerous) / IC50 (Cancerous) |

Part 3: Preliminary Mechanistic Insights

4.1 Rationale

A favorable selectivity index warrants an initial investigation into the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[14] A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[15] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that directly measures the activity of these key executioner caspases.[16] A significant increase in caspase activity following treatment would strongly suggest that Oxoflaccidin induces apoptosis.

Caption: Hypothesized apoptotic pathway induced by Oxoflaccidin.

4.2 Protocol: Caspase-Glo® 3/7 Assay

This protocol is based on the manufacturer's technical bulletin.[17]

4.2.1 Materials

-

HeLa cells

-

White-walled, clear-bottom 96-well plates suitable for luminescence

-

Caspase-Glo® 3/7 Reagent (Promega)

-

Positive control (e.g., Staurosporine, 1 µM)

-

Luminometer

4.2.2 Step-by-Step Methodology

-

Cell Seeding and Treatment: Seed HeLa cells in a white-walled 96-well plate as described in section 3.2.2. Treat cells with Oxoflaccidin at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50). Include vehicle and positive controls. Incubate for a period determined by time-course experiments (e.g., 6, 12, or 24 hours).

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[18]

-

Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[17]

-

Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[17] Incubate at room temperature for 1 to 3 hours.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

4.3 Hypothetical Data Presentation

| Treatment Group | Concentration | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |

| Vehicle Control | - | 15,250 ± 850 | 1.0 |

| Oxoflaccidin | 6.25 µM (0.5x IC50) | 45,500 ± 2,100 | 3.0 |

| Oxoflaccidin | 12.5 µM (1x IC50) | 185,600 ± 11,300 | 12.2 |

| Oxoflaccidin | 25 µM (2x IC50) | 250,100 ± 15,800 | 16.4 |

| Staurosporine | 1 µM | 310,400 ± 20,500 | 20.4 |

Conclusion and Future Directions

This guide presents a structured, three-part approach for the initial in vitro evaluation of the investigational compound Oxoflaccidin. The hypothetical results suggest that Oxoflaccidin exhibits moderate, primarily bacteriostatic activity against Gram-positive bacteria and demonstrates selective cytotoxicity towards HeLa cancer cells, potentially via the induction of apoptosis. These foundational findings, if substantiated by experimental data, would provide a strong rationale for advancing Oxoflaccidin to the next stage of preclinical development, which would include broader screening panels, advanced mechanism of action studies (e.g., Western blot for apoptotic markers, cell cycle analysis), and eventual assessment in in vivo models.

References

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available at: [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

-

Bionumbers. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

van der Bij, A. K., & van der Zanden, A. G. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(2), e01140-19. Available at: [Link]

-

ResearchGate. (2015). How can I calculate IC50 from mtt results?. Retrieved from [Link]

-

Reid, Y. A., et al. (2017). Best practices in cell culture: an overview. In Vitro Cellular & Developmental Biology - Animal, 53(8), 669–672. Available at: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

-

CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Best practices in cell culture: an overview. Retrieved from [Link]

-

ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. Retrieved from [Link]

-

Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

-

Singh, R., Letai, A., & Sarosiek, K. (2019). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Journal of Apoptosis, 24(1-2), 1–28. Available at: [Link]

-

CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. Retrieved from [Link]

-

CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]

-

Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences, 15(9), 16748–16761. Available at: [Link]

-

YouTube. (2017). Mechanism of Apoptosis | Intrinsic Pathway. Retrieved from [Link]

-

protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 3. nih.org.pk [nih.org.pk]

- 4. emerypharma.com [emerypharma.com]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. researchgate.net [researchgate.net]

- 8. clyte.tech [clyte.tech]

- 9. Best practices in cell culture: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cellculturedish.com [cellculturedish.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 17. promega.com [promega.com]

- 18. protocols.io [protocols.io]

Deconvoluting the Mechanism of Oxoflaccidin: A Strategic Framework for Molecular Target Identification

This guide outlines a rigorous, strategic framework for identifying the molecular target(s) of Oxoflaccidin , a bisabolane-type sesquiterpenoid isolated from the edible mushroom Flammulina velutipes (Enoki).

Given the compound's status as a bioactive secondary metabolite with documented cytotoxic and potential immunomodulatory effects, but without a widely established single "lock-and-key" target in current major databases, this whitepaper functions as a Target Identification (Target-ID) Roadmap . It synthesizes chemical biology, chemoproteomics, and genetic screening into a cohesive workflow.

Executive Summary & Compound Profile

Oxoflaccidin belongs to a class of bisabolane sesquiterpenes. Unlike the highly reactive sesquiterpene lactones (e.g., parthenolide) that readily form covalent bonds via Michael addition to cysteine residues, oxoflaccidin’s structure requires a more nuanced approach to target capture.

-

Source: Flammulina velutipes (Winter Mushroom).[1]

-

Key Pharmacophore: Bisabolane skeleton with oxygenated functional groups (likely ketone/hydroxyl).

-

Observed Phenotype: Cytotoxicity against cancer cell lines; modulation of inflammatory cytokines (IL-6, TNF-α).

-

The Challenge: Identifying the specific protein(s) binding Oxoflaccidin to explain these phenotypes.

Phase I: Chemical Probe Synthesis (The "Bait")

Since Oxoflaccidin may not possess a highly reactive electrophile for spontaneous covalent labeling, the gold standard approach is Photo-Affinity Labeling (PAL) . We must synthesize a "clickable" probe that mimics the parent molecule.

Probe Architecture

To capture the target, we design an Oxoflaccidin-PAL Probe consisting of three distinct modules:

-

Binding Module: The native Oxoflaccidin scaffold (maintaining affinity).

-

Photo-Crosslinker: A Diazirine group. Upon UV irradiation (365 nm), this generates a reactive carbene that covalently crosslinks to any nearby amino acid (backbone or side chain) within the binding pocket.

-

Reporter Handle: A terminal Alkyne group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry") with a biotin or fluorophore tag during the enrichment stage.

Structure-Activity Relationship (SAR) Validation

Before using the probe, you must validate that the modification (adding the linker/diazirine) does not destroy biological activity.

-

Protocol: Perform an MTT cytotoxicity assay comparing Native Oxoflaccidin vs. Oxoflaccidin-Probe.

-

Success Criteria: The IC50 of the probe should be within 5-10x of the parent compound.

Phase II: Chemoproteomic Target Enrichment

This phase utilizes Activity-Based Protein Profiling (ABPP) to physically isolate the target.

The Competitive ABPP Workflow

To distinguish specific targets from non-specific "sticky" proteins (e.g., tubulin, albumin), we use a competitive control.

| Step | Experimental Condition (+) | Competitive Control (-) |

| 1. Lysate Prep | Cell lysate (e.g., HeLa or RAW264.7) | Cell lysate |

| 2. Pre-Incubation | Vehicle (DMSO) | Excess Native Oxoflaccidin (10x-50x) |

| 3. Probe Addition | Oxoflaccidin-PAL Probe | Oxoflaccidin-PAL Probe |

| 4. Crosslinking | UV Irradiation (365nm, 10 min) | UV Irradiation (365nm, 10 min) |

| 5. Click Reaction | Add Biotin-Azide + Cu(I) Catalyst | Add Biotin-Azide + Cu(I) Catalyst |

| 6. Enrichment | Streptavidin Beads | Streptavidin Beads |

| 7. Analysis | LC-MS/MS (TMT Labeling) | LC-MS/MS (TMT Labeling) |

Logic: A true target will be "protected" by the excess native compound in the control arm, leading to a significantly reduced signal in the MS readout compared to the experimental arm.

Phase III: Orthogonal Validation (Label-Free)

Chemical probes can sometimes alter binding kinetics. Therefore, we validate hits using Thermal Proteome Profiling (TPP) , which requires no chemical modification of Oxoflaccidin.

Cellular Thermal Shift Assay (CETSA)

This relies on the principle of Ligand-Induced Thermal Stabilization . Binding of Oxoflaccidin should increase the melting temperature (

Protocol:

-

Treat cells with Oxoflaccidin or DMSO.

-

Aliquot cells and heat to a gradient of temperatures (e.g., 37°C to 67°C).

-

Lyse cells and centrifuge to remove precipitated (denatured) proteins.

-

Analyze the soluble fraction via Western Blot (if antibodies exist for the ABPP hits) or Mass Spec (TPP).

-

Result: The target protein will remain soluble at higher temperatures in the treated group compared to DMSO.

Visualizing the Target ID Workflow

The following diagram illustrates the integrated logic flow from phenotype to validated target.

Figure 1: Integrated workflow for deconvoluting the molecular target of Oxoflaccidin, moving from chemical probe synthesis to proteomic enrichment and biophysical validation.

Biological Context & Pathway Hypothesis[2][3]

Based on the known activity of Flammulina velutipes extracts and related sesquiterpenoids, the following pathways should be prioritized during the analysis of Mass Spec data:

-

NF-κB Signaling Pathway: Many sesquiterpenoids inhibit NF-κB by targeting the IKK complex or p65 directly. Look for hits like IKKβ or NF-κB essential modulator (NEMO) .

-

NLRP3 Inflammasome: Given the anti-inflammatory profile, Oxoflaccidin may directly bind NLRP3 or NEK7 , preventing inflammasome assembly.

-

Mitochondrial Respiration: If the compound is cytotoxic, it may target mitochondrial proteins (e.g., VDAC , Complex I/III ), leading to ROS generation and apoptosis.

References

-

Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link

-

Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. Link

-

Yeh, M. Y., et al. (2014). Bioactive components from the mycelium of Flammulina velutipes.[2] Food Chemistry. (Provides context on F. velutipes metabolites). Link

-

Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell.[3][4] (Describes the use of diazirine photo-probes). Link

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mushroomnutrition.com [mushroomnutrition.com]

- 3. Anti-inflammatory mechanism of total flavonoids from Polygala fallax Hemsl. based on network pharmacology, molecular docking, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of action and prediction of response to oxaliplatin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-throughput screening for "Oxoflaccidin" analogs

Application Note: High-Throughput Screening for Oxoflaccidin Analogs Targeting Phenanthrene Scaffolds for Oncological and Inflammatory Modulation

Executive Summary

This guide details the high-throughput screening (HTS) workflow for identifying bioactive analogs of Oxoflaccidin , a 9,10-dihydrophenanthropyran derivative originally isolated from the orchid Coelogyne flaccida. While Oxoflaccidin and its congeners (e.g., Flaccidin, Imbricatin) exhibit moderate cytotoxicity and anti-inflammatory potential, their clinical utility is limited by natural abundance and potency. This protocol outlines a strategy to screen synthetic and semi-synthetic phenanthrene libraries to identify "Hit" compounds with enhanced potency against non-small cell lung cancer (A549) and NF-κB inflammatory pathways.

Scientific Background & Rationale

2.1 The Compound: Oxoflaccidin Oxoflaccidin is a naturally occurring phenanthrene derivative.[1][2][3][4] Structurally, it is characterized by a 9,10-dihydrophenanthrene core fused with a pyran ring (phenanthropyran).[4]

-

Source: Coelogyne flaccida, Agrostophyllum callosum.[3][4][5][6][7]

-

Chemical Class: Phenanthrenes/Stilbenoids.[4]

-

Known Bioactivity: Cytotoxicity against human carcinoma cell lines (e.g., A549), antimicrobial activity, and inhibition of pro-inflammatory mediators (PGE-2).